
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone
Übersicht
Beschreibung
1,2-di(1-phenylethylidene)hydrazine is a hydrazone.
Wissenschaftliche Forschungsanwendungen
Estrogen Receptor Modulation
Ethanone, 1-phenyl- (1-phenylethylidene)hydrazone derivatives have been explored for their potential as estrogen receptor modulators. Synthesized compounds such as 1,2-bis(4-substituted phenyl)-2-methyl ethanone (2,4-dinitrophenyl)hydrazones and 1-naphthyl-1-(4-substituted phenyl)-methanone (2,4-dinitrophenyl)hydrazones demonstrated significant activities in this domain. For example, a diphenolic hydrazone showed substantial uterotrophic inhibition, while another compound exhibited cytotoxicity against human malignant breast cell lines (Pandey et al., 2002).
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of Ethanone, 1-phenyl- (1-phenylethylidene)hydrazone derivatives have been a focal point of research. Compounds such as (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide have shown effectiveness in this regard. These compounds are synthesized using specific methods like solid-state synthesis and are characterized using techniques such as NMR and FTIR spectral studies (Rajmohan et al., 2021).
Synthesis and Characterization
The process of synthesizing and characterizing new aromatic hydrazones, including Ethanone, 1-phenyl- (1-phenylethylidene)hydrazone derivatives, is an essential area of research. This includes understanding their crystal structures, molecular interactions, and chemical properties. Such studies aid in developing new compounds with potential applications in various scientific fields (Xiao-xue, 2011).
Polymer Engineering
In the field of polymer engineering, derivatives of Ethanone, 1-phenyl- (1-phenylethylidene)hydrazone have been used to synthesize new types of polymers. These polymers demonstrate unique properties such as thermal stability and antibacterial effects, making them valuable for specialized applications (Erol et al., 2013).
Photoluminescent Properties
The study of photoluminescent properties of Ethanone, 1-phenyl- (1-phenylethylidene)hydrazone derivatives and their metal complexes has been a subject of interest. These studies involve the synthesis of Schiff bases and their complexes, offering insights into their potential use in photoluminescent applications (Sennappan et al., 2018).
Wirkmechanismus
Target of Action
Related compounds like acetophenazine primarily target the dopamine d2 receptor .
Mode of Action
Acetophenazine, a related compound, blocks postsynaptic mesolimbic dopaminergic d1 and d2 receptors in the brain and depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
Related compounds like acetophenazine are known to affect the dopaminergic pathways .
Pharmacokinetics
It’s known that related compounds can be absorbed through inhalation, ingestion, and skin contact .
Result of Action
It’s known that acetophenone azine is a skin sensitizer .
Action Environment
It’s known that acetophenone azine is generated during the manufacturing process of products made of ethylene vinyl acetate (eva)-based copolymer foam .
Biochemische Analyse
Biochemical Properties
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, facilitating the formation of stable hydrazone bonds. These interactions are crucial in the study of enzyme inhibition and the development of enzyme inhibitors. The compound’s ability to form hydrazone bonds makes it a valuable tool in the study of biochemical pathways and enzyme kinetics .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. These effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable hydrazone bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s binding to enzymes can result in changes in gene expression and the regulation of metabolic pathways. These molecular interactions are critical in understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s ability to form stable hydrazone bonds with biomolecules is crucial in understanding its role in metabolic pathways and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors in understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are critical in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential in elucidating its biochemical properties and potential therapeutic applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone involves the condensation of 1-phenylethylamine with ethyl benzoylacetate, followed by the reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "1-phenylethylamine", "ethyl benzoylacetate", "sodium borohydride", "anhydrous ethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-phenylethylamine (1.0 equivalent) in anhydrous ethanol and add hydrochloric acid dropwise until the pH reaches 4-5.", "Step 2: Add ethyl benzoylacetate (1.0 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add sodium borohydride (1.2 equivalents) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for 6 hours.", "Step 6: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
729-43-1 |
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |
InChI |
InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |
InChI-Schlüssel |
MOKMQSIJAHPSQX-JTFWXBGUSA-N |
Isomerische SMILES |
C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |
SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
| 729-43-1 | |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


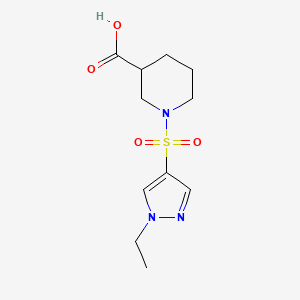
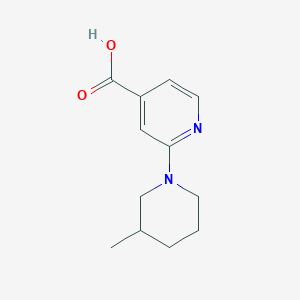
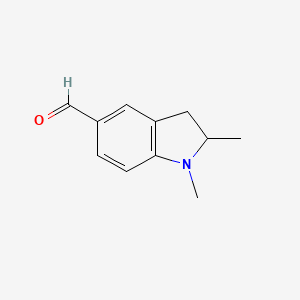
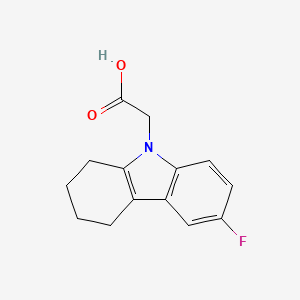


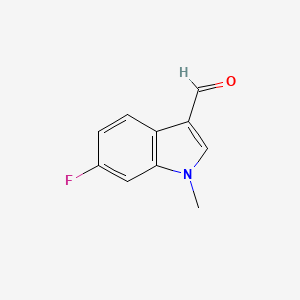

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)


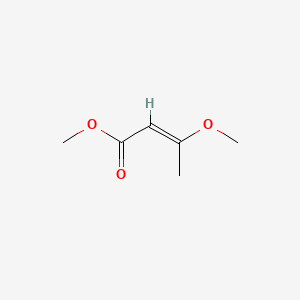
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
